Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate
CAS No.: 1820579-47-2
Cat. No.: VC2807914
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820579-47-2 |
|---|---|
| Molecular Formula | C17H23N3O3 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)/t12-,14-/m0/s1 |
| Standard InChI Key | LPBFBCYQVFFAPX-JSGCOSHPSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C |
| SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is characterized by specific physical and chemical properties that determine its behavior in various chemical environments and biological systems. The compound has a molecular formula of C17H23N3O3 and a molecular weight of 317.4 g/mol. This moderately sized molecule contains three nitrogen atoms, three oxygen atoms, and seventeen carbon atoms arranged in a specific configuration that contributes to its reactivity profile.
The compound's chemical identity is internationally recognized with the CAS Registry Number 1820579-47-2, which allows for standardized referencing in scientific literature and regulatory documentation . Its IUPAC name, tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate, provides a systematic nomenclature that precisely defines its chemical structure.
The chemical structure incorporates several key functional groups that influence its properties. The tert-butyl carbamate (Boc) group is known for its protection capabilities in peptide synthesis and organic chemistry. The cyano group (-C≡N) provides a site for potential nucleophilic attack and can participate in various chemical transformations. The phenylethylamino moiety introduces aromatic character and potential for π-stacking interactions with biological targets.
Table 1: Chemical Properties of Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate
| Property | Value |
|---|---|
| CAS Number | 1820579-47-2 |
| Molecular Formula | C17H23N3O3 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate |
| Standard InChIKey | LPBFBCYQVFFAPX-JSGCOSHPSA-N |
| Canonical SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C |
Structural Features
The stereochemistry of Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is a defining aspect of its structure and biological activity. The compound contains two stereogenic centers, both with the (S) configuration. These chiral centers are critical for the compound's ability to interact with biological targets, as the spatial arrangement of atoms directly influences molecular recognition and binding affinity.
The first (S) stereocenter is positioned at the carbon bearing the cyano group, while the second is at the carbon connected to the tert-butoxycarbonyl (Boc) protecting group. This specific stereochemical configuration contributes significantly to the compound's three-dimensional structure and its interactions with enzymes and receptors in biological systems.
The phenyl ring in the structure provides a site for potential π-stacking interactions, which can be crucial for binding to protein targets with aromatic amino acid residues. The amide bonds in the molecule can participate in hydrogen bonding, further enhancing its potential for specific molecular interactions. These structural features collectively contribute to the compound's unique chemical behavior and biological activities.
The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, which is a common feature in peptide synthesis and organic chemistry. This group provides stability to the molecule and prevents undesired reactions at the protected nitrogen, making the compound suitable for controlled chemical modifications and transformations.
Synthesis and Preparation Methods
The synthesis of Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate typically involves a multi-step process that requires careful attention to stereochemical control to ensure the correct configuration at both chiral centers. The synthesis pathway generally starts with readily available starting materials and proceeds through several intermediate stages to achieve the final product with high stereochemical purity.
A common synthetic approach may begin with the preparation of the (S)-1-cyano-2-phenylethylamine component, which can be obtained through various methods including asymmetric synthesis or resolution of racemic mixtures. This amine is then coupled with an appropriately protected (S)-alanine derivative, typically using standard peptide coupling reagents like carbodiimides or phosphonium salts to form the amide bond. The nitrogen of the alanine is protected with a tert-butoxycarbonyl (Boc) group, which is typically introduced using reagents like di-tert-butyl dicarbonate.
In industrial settings, the production of this compound may utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. These advanced manufacturing techniques allow for better control of reaction parameters, reducing the formation of unwanted byproducts and improving the stereochemical purity of the final product.
Quality control measures are essential throughout the synthesis process to monitor the stereochemical integrity of the intermediates and final product. Analytical techniques such as chiral HPLC, polarimetry, and NMR spectroscopy with chiral shift reagents are commonly employed to assess the enantiomeric purity of the compound. High stereochemical purity is crucial for the compound's intended applications, particularly in pharmaceutical research and development.
The synthesis pathway may also incorporate green chemistry principles to minimize environmental impact, such as the use of less hazardous reagents, improved atom economy, and reduced solvent usage. These considerations are increasingly important in modern chemical synthesis, especially for compounds intended for pharmaceutical applications.
Biological Activity and Mechanisms
Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate demonstrates significant biological activity that makes it valuable for various research applications. The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, particularly showing promise as an inhibitor of certain proteases. This inhibitory activity could be leveraged in the development of therapeutic agents for conditions where protease activity plays a pathological role.
The mechanism of action appears to be closely related to the compound's structural features. The cyano group and phenylethylamino moiety facilitate interactions with biological targets, enhancing binding affinity and specificity. These functional groups can form specific interactions with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. The stereospecific nature of the compound is crucial for these interactions, as the spatial arrangement of functional groups determines how effectively the molecule can bind to its target.
Research indicates that this compound may have potential applications in cancer therapy, possibly through mechanisms involving enzyme inhibition or other cellular pathways relevant to cancer progression . The compound's ability to enhance the efficacy of active pharmaceutical ingredients, particularly in cancer therapies and neurological disorders, suggests it may function as an adjuvant or synergistic agent in combination treatments.
The biological activity of this compound extends beyond enzyme inhibition. Its interactions with various biological systems make it valuable for studying complex biochemical processes and developing new therapeutic approaches. The specific mechanisms through which the compound exerts its effects in different biological contexts are areas of ongoing research, with potential implications for drug discovery and development.
Understanding the structure-activity relationships of this compound is essential for optimizing its biological effects and developing derivatives with enhanced properties. By identifying which structural features are critical for specific biological activities, researchers can design analogs with improved potency, selectivity, or pharmacokinetic properties.
Research Applications
Pharmaceutical Development
Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate plays a crucial role in pharmaceutical research and development, particularly in the area of cancer therapeutics. The compound has been investigated for its potential to enhance the efficacy of active pharmaceutical ingredients in cancer therapies, possibly through synergistic effects or by modulating drug delivery and bioavailability. This property makes it valuable in the development of combination therapies that may overcome resistance mechanisms or improve treatment outcomes.
The compound's ability to inhibit specific enzymes involved in metabolic pathways suggests potential applications in developing targeted therapies for cancers where these enzymes are dysregulated. By selectively inhibiting these enzymes, the compound could potentially disrupt cancer cell metabolism or signaling pathways essential for tumor growth and survival.
In addition to cancer research, the compound has shown promise in the context of neurological disorders. Its specific mechanisms of action in neurological conditions are still being elucidated, but may involve modulation of neurotransmitter systems, neuroprotective effects, or interaction with proteins implicated in neurodegenerative processes.
The compound's well-defined stereochemistry and functional group arrangement make it a valuable building block for medicinal chemistry efforts aimed at developing new therapeutic agents. Its incorporation into drug candidates can introduce specific binding capabilities and pharmacological properties that may enhance therapeutic efficacy or target selectivity.
Biochemical Research
In biochemical research, Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate serves as a valuable tool for studying enzyme interactions and understanding complex biological processes . The compound can be used to probe enzyme function by selectively inhibiting specific enzymes and observing the resulting effects on biochemical pathways.
The compound aids researchers in understanding enzyme interactions and metabolic pathways by serving as a molecular probe or inhibitor. By selectively blocking certain enzymes, researchers can elucidate the roles of these enzymes in normal physiology and disease states. This approach has been particularly valuable in studying proteases and their involvement in various biological processes.
The compound's well-defined structure and stereochemistry make it useful for structure-activity relationship studies, where researchers can systematically modify different parts of the molecule to understand which structural features are critical for specific biological activities. This information is essential for rational drug design and the development of optimized compounds with enhanced properties.
Additionally, the compound may be used in the development and validation of biochemical assays for enzyme activity or protein-ligand interactions. Its specific binding properties can make it a useful reference compound or positive control in assay development, contributing to the reliability and reproducibility of research findings.
Agrochemical Applications
The unique properties of Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate have led to its exploration in agrochemical research. The compound is used in creating advanced pesticides and herbicides, contributing to more effective crop protection solutions while minimizing environmental impact . Its specific mode of action in agricultural applications may involve inhibition of enzymes essential for pest survival or plant pathogen function.
The stereochemical specificity of the compound may provide advantages in terms of selectivity for target organisms, potentially reducing off-target effects on beneficial insects or non-target plants. This selectivity is increasingly important in modern agrochemical development, where there is a focus on minimizing ecological impacts while maintaining efficacy.
The development of agrochemicals incorporating this compound may address challenges such as pest resistance to existing products, the need for reduced application rates, and environmental persistence concerns. By leveraging the compound's unique chemical properties, researchers can potentially develop new classes of crop protection agents with improved performance characteristics.
Analytical Chemistry Applications
In analytical chemistry, Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate serves as a standard reference material in chromatography, aiding in the accurate analysis of complex mixtures in various samples . Its well-defined structure and chemical properties make it valuable for calibration and method development in analytical techniques such as HPLC, GC-MS, or LC-MS.
The compound's chiral nature makes it particularly useful in the development and validation of methods for chiral separation and analysis. As a reference standard with known stereochemistry, it can help evaluate the performance of chiral columns or separation techniques in accurately distinguishing between enantiomers.
Additionally, the compound may be used as an internal standard in quantitative analysis, providing a reference point for the measurement of analytes with similar chemical properties. This application is valuable in ensuring the accuracy and reliability of analytical results across different laboratories or experimental conditions.
Table 2: Research Applications of Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate
Current Research and Future Perspectives
Current research involving Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is focused on expanding its applications across multiple fields, with particular emphasis on its potential in pharmaceutical development. Ongoing studies are exploring its mechanisms of action in cancer cells, aiming to elucidate how it enhances the efficacy of existing cancer therapeutics and whether it could serve as a lead compound for developing novel anti-cancer agents .
In the realm of enzyme inhibition, researchers are investigating the specificity of this compound for different proteases and other enzymes, mapping its binding interactions through techniques such as X-ray crystallography, molecular dynamics simulations, and enzyme kinetics studies. This detailed understanding of structure-activity relationships could guide the rational design of derivatives with enhanced potency or selectivity for specific targets.
The compound's potential in neurological disorders represents another promising avenue of research. Investigations into its neuroprotective effects, impact on neurotransmitter systems, or ability to modulate proteins involved in neurodegenerative processes could lead to new therapeutic approaches for conditions with significant unmet medical needs.
Future research directions may include the development of analogs with improved properties such as enhanced bioavailability, reduced toxicity, or expanded spectrum of activity. Structure-based drug design approaches, leveraging computational methods and high-throughput screening, could accelerate the discovery of optimized derivatives for specific applications.
In agrochemical research, future work may focus on developing formulations that maximize efficacy while minimizing environmental impact, addressing the growing demand for sustainable crop protection solutions . This could involve the creation of targeted delivery systems or the development of synergistic combinations with existing agrochemicals.
Material science applications represent a relatively unexplored frontier for this compound . Future research could investigate its incorporation into novel polymers or composites with unique properties, potentially leading to materials with applications in electronics, biomedical devices, or other specialized fields.
The analytical applications of this compound may expand to include its use in emerging techniques such as supercritical fluid chromatography or new mass spectrometry approaches . Its well-defined stereochemistry makes it particularly valuable for the development and validation of methods for chiral analysis, an area of growing importance in pharmaceutical and environmental analysis.
As research tools and techniques continue to advance, our understanding of this compound's properties and potential applications will likely expand, opening new possibilities for its utilization across multiple scientific and industrial domains.
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